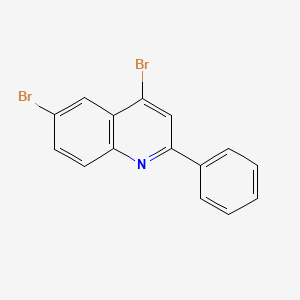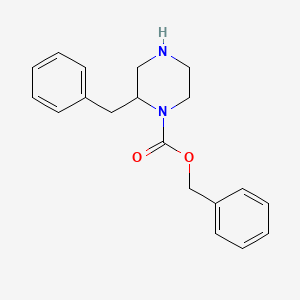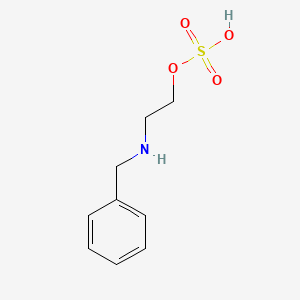
2-(Benzylamino)ethyl hydrogen sulfate
Übersicht
Beschreibung
“2-(Benzylamino)ethyl hydrogen sulfate” is a chemical compound with the molecular formula C9H13NO4S . It has a molecular weight of 231.27 g/mol .
Synthesis Analysis
The synthesis of “2-(Benzylamino)ethyl hydrogen sulfate” can be achieved through various methods. One method involves the use of sulfuric acid in toluene at 35°C under an inert atmosphere . Another method uses chlorosulfonic acid in acetonitrile at 0 - 20°C .Molecular Structure Analysis
The InChI code for “2-(Benzylamino)ethyl hydrogen sulfate” isInChI=1S/C9H13NO4S/c11-15(12,13)14-7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,11,12,13) . The compound has a total of 15 heavy atoms . Physical And Chemical Properties Analysis
“2-(Benzylamino)ethyl hydrogen sulfate” has a molecular weight of 231.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The topological polar surface area is 84 Ų .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Interactions in Ionic Liquids
- Application : Investigating molecular interactions in ionic liquids.
- Details : The study by Zhang, Wang, and Yu (2010) explored the hydrogen bonding interactions in ionic liquids, particularly focusing on 1-Ethyl-3-methylimidazolium ethyl sulfate (EMIES), which shares structural similarities with 2-(Benzylamino)ethyl hydrogen sulfate. This research is relevant for understanding the behavior of such compounds in various industrial applications.
- Source : (Qingguo Zhang, Nannan Wang, Zhi‐Wu Yu, 2010).
Catalytic Applications in Organic Synthesis
- Application : Asymmetric hydrogenation reactions.
- Details : Burk et al. (1993) described the use of chiral C2-symmetric bis(phospholane) ligands in rhodium-catalyzed asymmetric hydrogenation reactions, where 1,4-diol cyclic sulfates were employed. This implies potential applications of similar compounds like 2-(Benzylamino)ethyl hydrogen sulfate in the production of α-amino acid derivatives.
- Source : (M. Burk, J. Feaster, W. A. Nugent, R. Harlow, 1993).
Role in Multicomponent Organic Reactions
- Application : Catalysis in organic synthesis.
- Details : Research by Shafiee et al. (2011) utilized Triethylammonium hydrogen sulfate in synthesizing 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, demonstrating the catalytic potential of sulfate-based compounds in organic synthesis.
- Source : (M. Shafiee, Batool Hojati Najafabadi, M. Ghashang, 2011).
Photocyclization in Chemical Synthesis
- Application : Photocyclization reactions.
- Details : A study by Hasegawa et al. (2007) investigated the photocyclization of 2-(N-Benzoyl-N-benzylamino)ethyl benzoylacetate, a compound structurally related to 2-(Benzylamino)ethyl hydrogen sulfate. The findings provide insights into the use of such compounds in synthesizing complex organic structures.
- Source : (T. Hasegawa, Takashi Anma, Satoko Suzuki, Y. Maeda, E. Horn, 2007).
Environmental and Biotechnological Applications
- Application : Biological sulfate reduction.
- Details : Liamleam and Annachhatre (2007) discussed biological sulfate reduction, where hydrogen sulfide is produced from sulfate. This process, involving compounds like 2-(Benzylamino)ethyl hydrogen sulfate, has applications in treating metal-containing wastewater and environmental biotechnology.
- Source : (W. Liamleam, A. Annachhatre, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(benzylamino)ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c11-15(12,13)14-7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXZAIDKIXIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618514 | |
| Record name | 2-(Benzylamino)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)ethyl hydrogen sulfate | |
CAS RN |
2133-07-5 | |
| Record name | 2-(Benzylamino)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




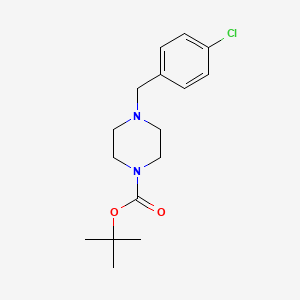
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)
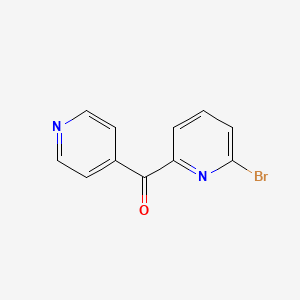
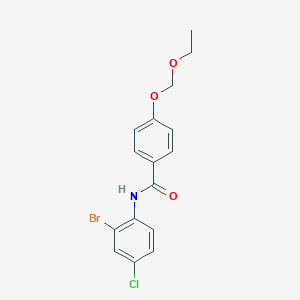

![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)
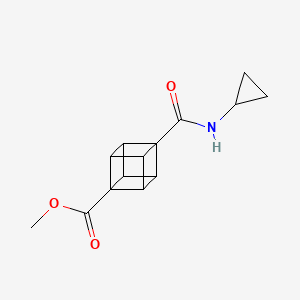
![(2E)-2-Acetamido-3-([1,1'-biphenyl]-4-yl)prop-2-enoic acid](/img/structure/B1628864.png)

